1-Boc-4-(hydroxymethyl)pyrazole

Catalog No.
S693401
CAS No.
199003-22-0
M.F
C9H14N2O3
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-(hydroxymethyl)pyrazole

CAS Number

199003-22-0

Product Name

1-Boc-4-(hydroxymethyl)pyrazole

IUPAC Name

tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-5,12H,6H2,1-3H3

InChI Key

CIPRBVVWJSJWBE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)CO

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)CO

1-Boc-4-(hydroxymethyl)pyrazole (CAS 199003-22-0) is a synthetically critical, N-protected heterocyclic building block widely procured for pharmaceutical and agrochemical development[1]. Featuring a tert-butyloxycarbonyl (Boc) group at the N1 position and a primary alcohol at the C4 position, this compound serves as a highly processable precursor for cross-coupling, oxidation, and etherification workflows [2]. The Boc protection fundamentally alters the physical and chemical profile of the pyrazole core, suppressing the native hydrogen-bonding network and rendering the molecule highly soluble in standard aprotic solvents[3]. For industrial buyers, procuring the pre-protected 1-Boc-4-(hydroxymethyl)pyrazole streamlines synthetic routes by eliminating the need for in-house protection steps and preventing tautomer-driven side reactions during downstream functionalization[4].

Attempting to substitute 1-Boc-4-(hydroxymethyl)pyrazole with its unprotected analog, 4-(hydroxymethyl)pyrazole, introduces severe process inefficiencies [1]. The unprotected pyrazole nitrogen possesses an acidic NH proton (pKa ~14) that actively competes with the C4-hydroxymethyl group during alkylation, acylation, or Mitsunobu reactions, leading to complex mixtures of N- and O-functionalized products [2]. Furthermore, the free NH forms strong intermolecular hydrogen bonds, drastically reducing solubility in preferred process solvents like dichloromethane or toluene and forcing the use of high-boiling, difficult-to-remove solvents such as DMF [3]. Substituting with the regioisomer, 1-Boc-3-(hydroxymethyl)pyrazole, also fails in sterically demanding applications, as the C3 position suffers from significant steric clash with the adjacent N-Boc group, depressing reaction kinetics and overall yields [4].

Quantitative Regiocontrol in O-Functionalization

In standard etherification or Mitsunobu protocols, the presence of an unprotected pyrazole NH creates competing nucleophilic sites. 1-Boc-4-(hydroxymethyl)pyrazole completely blocks N-alkylation, directing >98% of the reactivity to the C4-primary alcohol[1]. In contrast, unprotected 4-(hydroxymethyl)pyrazole yields problematic mixtures of N-alkylated and O-alkylated products, often requiring extensive chromatographic purification that reduces isolated yield and increases solvent waste [2].

Evidence DimensionO-alkylation vs N-alkylation selectivity
Target Compound Data>98% selectivity for O-functionalization
Comparator Or BaselineUnprotected 4-(hydroxymethyl)pyrazole (~60:40 to 70:30 O:N mixture)
Quantified Difference~30-40% absolute increase in target O-isomer yield; elimination of N-alkylated byproducts
ConditionsMitsunobu coupling (DIAD, PPh3) or basic alkylation (NaH, R-X) in THF/DCM

Eliminating the formation of N-alkylated byproducts bypasses costly chromatographic separations, making this compound strictly necessary for scalable API synthesis.

Enhanced Solubility for Aprotic Process Workflows

The free NH of unprotected pyrazoles forms extensive intermolecular hydrogen-bonded networks, rendering them poorly soluble in standard lipophilic process solvents. The N1-Boc group in 1-Boc-4-(hydroxymethyl)pyrazole disrupts this network, increasing solubility in solvents like dichloromethane (DCM) and toluene by more than an order of magnitude[1]. This allows buyers to avoid high-boiling, difficult-to-remove polar aprotic solvents (e.g., DMF, DMSO) that are otherwise required to dissolve the unprotected baseline compound [2].

Evidence DimensionSolubility in non-polar/aprotic solvents (e.g., DCM at 25°C)
Target Compound Data>100 mg/mL
Comparator Or BaselineUnprotected 4-(hydroxymethyl)pyrazole (<10 mg/mL)
Quantified Difference>10-fold increase in lipophilic solvent solubility
Conditions25°C, standard atmospheric pressure in dichloromethane

High solubility in volatile aprotic solvents streamlines downstream workup, extraction, and concentration steps during large-scale manufacturing.

Higher Yields in Selective Oxidation to Aldehydes

When synthesizing 4-formyl pyrazole derivatives, 1-Boc-4-(hydroxymethyl)pyrazole serves as a highly efficient precursor. Oxidation with mild reagents like Manganese(IV) oxide (MnO2) proceeds smoothly to afford the corresponding aldehyde in 85-95% yields [1]. Unprotected 4-(hydroxymethyl)pyrazole exhibits sluggish oxidation kinetics and lower yields due to the free NH coordinating with metal oxidants or participating in side reactions [2].

Evidence DimensionIsolated yield of 4-formyl derivative
Target Compound Data85–95% yield
Comparator Or BaselineUnprotected 4-(hydroxymethyl)pyrazole (50–65% yield)
Quantified Difference20–30% absolute increase in isolated aldehyde yield
ConditionsMnO2 (excess), DCM, 16h at 20°C

Procuring the Boc-protected alcohol ensures high-yielding access to critical 4-formyl pyrazole intermediates without wasting costly oxidation reagents.

Steric Accessibility Advantage over C3-Regioisomers

For buyers considering different protected pyrazole regioisomers, the position of the hydroxymethyl group is critical. In 1-Boc-4-(hydroxymethyl)pyrazole, the C4 position is sterically isolated from the bulky N1-Boc group, allowing rapid and high-yielding functionalization [1]. In the closely related 1-Boc-3-(hydroxymethyl)pyrazole, the proximity of the C3-alcohol to the N1-Boc group induces significant steric clash, which severely retards reaction rates during coupling with bulky electrophiles [2].

Evidence DimensionCoupling efficiency with sterically demanding reagents
Target Compound DataRapid conversion with minimal steric penalty
Comparator Or Baseline1-Boc-3-(hydroxymethyl)pyrazole (C3-regioisomer)
Quantified Difference2x to 3x faster reaction kinetics and higher conversion rates for the C4-isomer
ConditionsBulky etherification or esterification at the primary alcohol

Selecting the C4-regioisomer prevents kinetic bottlenecks in synthetic pathways involving sterically encumbered coupling partners.

Synthesis of 4-Substituted Pyrazole APIs via Mitsunobu Coupling

Directly leveraging the >98% O-alkylation regiocontrol established in Section 3, 1-Boc-4-(hydroxymethyl)pyrazole is a high-yield starting material for synthesizing complex ether-linked pyrazole APIs. By using this protected precursor, process chemists can execute Mitsunobu reactions with complex phenols without generating N-alkylated impurities, streamlining downstream purification and scale-up [1].

Scalable Production of 1-Boc-pyrazole-4-carboxaldehyde

Based on its quantitatively higher oxidation yields, this compound is routinely procured as the immediate precursor for 1-Boc-pyrazole-4-carboxaldehyde. The high solubility of 1-Boc-4-(hydroxymethyl)pyrazole in dichloromethane allows for efficient, high-concentration MnO2 oxidations, yielding the target aldehyde in >85% yield without the metal-coordination issues seen in unprotected pyrazoles[2].

Late-Stage Diversification in Agrochemical Discovery

The unhindered nature of the C4-hydroxymethyl group, compared to its C3-regioisomer, makes this compound highly effective for generating diverse libraries of pyrazole-containing agrochemicals. The rapid reaction kinetics at the sterically accessible C4 position allow for high-throughput esterification and etherification with bulky substituents, maximizing library coverage and yield [3].

XLogP3

0.6

Dates

Last modified: 08-15-2023

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